molecular formula C11H14BrNO3 B5848357 3-bromo-4,5-diethoxybenzamide

3-bromo-4,5-diethoxybenzamide

Cat. No.: B5848357
M. Wt: 288.14 g/mol
InChI Key: XMEZJSYRJGCLKL-UHFFFAOYSA-N
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Description

3-Bromo-4,5-diethoxybenzamide is a benzamide derivative characterized by a bromine atom at the 3-position and ethoxy (-OCH₂CH₃) groups at the 4- and 5-positions of the aromatic ring. Its molecular structure (C₁₁H₁₄BrNO₃) combines electron-withdrawing (bromine) and electron-donating (ethoxy) substituents, creating a unique electronic profile. The ethoxy groups confer increased steric bulk and lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), influencing solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name

3-bromo-4,5-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEZJSYRJGCLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,5-diethoxybenzamide typically involves the bromination of 4,5-diethoxybenzamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of non-polar solvents and efficient bromination agents can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-diethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of ethoxy groups.

    Reduction Reactions: Products include amines formed from the reduction of the amide group.

Scientific Research Applications

3-Bromo-4,5-diethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4,5-diethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the NF-E2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress. This pathway involves the phosphorylation of upstream signaling proteins such as extracellular signal-regulated kinase and protein kinase B .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents at the 3-, 4-, and 5-positions significantly impact the compound’s behavior. Below is a comparative analysis:

Table 1: Substituent-Driven Properties of Selected Benzamide Derivatives
Compound Substituents Melting Point (°C)* LogP* Solubility in Water (mg/mL)*
3-Bromo-4,5-diethoxybenzamide Br, OEt, OEt 145–148 2.8 0.5
3-Bromo-4,5-dimethoxybenzamide Br, OMe, OMe 160–163 2.5 0.3
3-Chloro-4,5-diethoxybenzamide Cl, OEt, OEt 138–140 2.6 0.6

*Hypothetical values based on trends in alkoxy-substituted aromatics .

Key Observations :

  • Ethoxy vs. Methoxy : The larger ethoxy groups reduce melting points (due to disrupted crystal packing) and increase lipophilicity (LogP) compared to methoxy analogs .
  • Halogen Effects : Bromine’s greater electron-withdrawing effect and steric bulk compared to chlorine may reduce nucleophilic aromatic substitution (NAS) reactivity but enhance stability in biological environments .

Key Observations :

  • Ethoxy-substituted derivatives exhibit lower yields and higher energy demands compared to methoxy analogs, reflecting challenges in handling bulkier substituents .

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